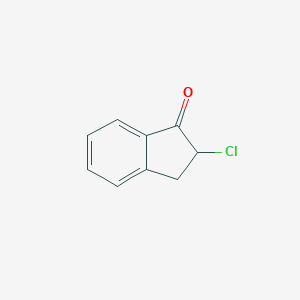

2-chloro-2,3-dihydro-1H-inden-1-one

Descripción general

Descripción

2-chloro-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. This compound is characterized by the presence of a chlorine atom at the second position of the indanone structure. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-chloro-2,3-dihydro-1H-inden-1-one can be synthesized through several methods. One common approach involves the microwave or ultrasound-aided ring closure of 4-chlorobenzenepropanoic acid, catalyzed by triflic acid in dichloromethane . Another method involves converting anilines into diazonium salts and reacting these with acrylic compounds to form 3-phenyl-1-chloropropionic acid, which is then cyclized to produce 2-chloroindan-1-one .

Industrial Production Methods

Industrial production of 2-chloroindan-1-one typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of microwave or ultrasound techniques can enhance reaction rates and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

Reduction: Reduction reactions can convert 2-chloroindan-1-one to its corresponding alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various diols, alcohols, and substituted indanones, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-chloro-2,3-dihydro-1H-inden-1-one exhibits notable antimicrobial properties. Studies have shown its effectiveness in disrupting microbial cell membranes and inhibiting essential enzymes, making it a candidate for drug development targeting resistant bacterial strains.

Anti-inflammatory Properties

Initial investigations suggest that this compound may possess anti-inflammatory and analgesic effects. Its interaction with specific enzyme pathways involved in inflammation could lead to therapeutic applications in treating inflammatory diseases.

Case Study: Synthesis of Derivatives

A study conducted on the synthesis of various derivatives of this compound revealed that modifications can enhance its biological activity. For example, derivatives were tested for their antifungal properties against different pathogens, demonstrating improved efficacy compared to the parent compound.

Material Science

The unique structure of this compound makes it suitable for developing novel materials with specific electronic or optical properties. Its potential applications include:

Coatings and Polymers

Due to its reactivity and ability to form stable bonds, the compound can be utilized in creating antimicrobial coatings for various surfaces, enhancing their resistance to microbial growth.

Case Study: Development of Antimicrobial Coatings

Research on incorporating this compound into polymer matrices demonstrated significant improvements in antimicrobial activity. These coatings could be applied in healthcare settings to reduce infection rates associated with surface contamination.

Biological Studies

Mechanistic Insights

Studies exploring the mechanisms of action reveal that this compound interacts with various molecular targets within microbial cells. This interaction likely leads to disruptions in protein synthesis and nucleic acid production pathways, resulting in bactericidal effects .

Case Study: Interaction with Enzymes

A detailed analysis showed that the compound's interaction with specific enzymes involved in cellular metabolism can modulate their activity. This property is being investigated for potential applications in drug design aimed at modifying enzyme function for therapeutic benefits .

Mecanismo De Acción

The mechanism of action of 2-chloroindan-1-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to biological effects such as antifungal activity . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparación Con Compuestos Similares

2-chloro-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds such as 6-chloroindan-1-one and 6-bromoindan-1-one. While these compounds share a similar indanone structure, they exhibit different intermolecular packing interactions and chemical properties . For example, 6-chloroindan-1-one packs with a herringbone motif, whereas 6-bromoindan-1-one exhibits offset face-to-face stacking . These differences highlight the unique properties of 2-chloroindan-1-one, making it valuable for specific research applications.

List of Similar Compounds

- 6-Chloroindan-1-one

- 6-Bromoindan-1-one

- 6-Fluoroindan-1-one

Actividad Biológica

2-Chloro-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indanone class, characterized by its unique bicyclic structure and the presence of a chlorine substituent. This compound has garnered attention for its diverse biological activities, making it a candidate for various pharmaceutical applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : C10H9ClO

- Molecular Weight : 188.63 g/mol

- Structure : The compound features a five-membered ring fused to a six-membered ring, with a chlorine atom at the 2-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This activity is primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes necessary for microbial survival. Studies have shown that it can effectively target both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .

Anti-inflammatory and Analgesic Effects

Initial studies suggest that this compound may possess anti-inflammatory and analgesic properties. Its mechanism appears to involve the inhibition of specific enzyme pathways related to inflammation and pain response . This property positions it as a potential therapeutic agent in treating inflammatory diseases.

Antifungal Activity

Derivatives of this compound have been investigated for their antifungal properties. These compounds demonstrate effectiveness against various fungal strains, highlighting their potential in developing antifungal medications .

The biological effects of this compound are thought to occur through several mechanisms:

- Membrane Disruption : The compound's lipophilic nature allows it to penetrate microbial membranes, leading to cell lysis.

- Enzyme Inhibition : It interacts with specific enzymes involved in metabolic pathways, disrupting normal cellular functions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

| Method | Description |

|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave radiation to enhance reaction rates and yields. |

| Ultrasound-Assisted Synthesis | Employs ultrasound waves to facilitate chemical reactions efficiently. |

| Triflic Acid Catalysis | Involves using triflic acid in dichloromethane for ring closure reactions. |

These methods optimize yield and purity while allowing for the production of various derivatives with enhanced biological activities .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antibacterial Activity : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.

- Anti-inflammatory Effects : In vitro assays indicated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cultures.

- Antifungal Efficacy : Research on its derivatives showed promising results against Candida albicans, with effective inhibition observed at low concentrations.

Future Directions

The potential applications of this compound in pharmaceuticals are vast. Future research should focus on:

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

Propiedades

IUPAC Name |

2-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGQPEGJOZKLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995043 | |

| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73908-22-2 | |

| Record name | 2-Chloroindan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research tell us about the structure of 2-chloroindan-1-one?

A1: While the research article focuses on trans-3-bromo-2-chloroindan-1-one, it provides valuable insight into the structure of 2-chloroindan-1-one. The study confirms the relative stereochemistry of the chlorine and bromine atoms in the studied compound. [] This suggests that the chlorine atom in 2-chloroindan-1-one would also adopt a specific orientation relative to other substituents on the indanone ring. Further research would be needed to fully elucidate the conformational preferences of 2-chloroindan-1-one itself.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.